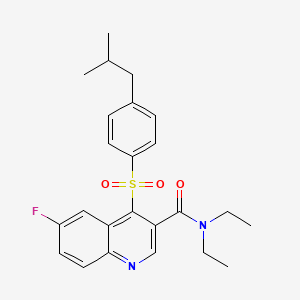

N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide”, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C24H27FN2O3S. The molecule contains a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 442.55. Further details about its physical and chemical properties are not available in the current literature.科学的研究の応用

Radioligands for Imaging

Quinoline-2-carboxamide derivatives have been explored for their potential as radioligands, particularly in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR in various tissues, suggesting their utility in imaging studies related to heart, lung, kidney, adrenal gland, spleen, and brain functionalities (Matarrese et al., 2001).

Structural Analysis

Research into N-(4-acetylphenyl)quinoline-3-carboxamide has provided insights into crystalline structures, crucial for understanding the interactions at the molecular level. These studies, involving spectral characterization and X-ray diffraction, contribute to the field of crystallography and molecular design, offering a basis for the development of new compounds with desired properties (Polo-Cuadrado et al., 2021).

Inhibition of ATM Kinase

Novel 3-quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in therapeutic applications. These inhibitors are significant for exploring treatments related to DNA damage response mechanisms, showcasing the role of quinoline derivatives in developing new drugs for cancer therapy (Degorce et al., 2016).

Fluorescent Derivatives for Biological Studies

Quinoline derivatives have been synthesized to create fluorescent compounds, useful in biochemical and medicinal studies for the visualization of specific cellular components or processes. These derivatives can serve as tools for studying biological systems, offering insights into cellular mechanisms and potential diagnostic applications (Gracheva et al., 1982).

Antibacterial Activity

Research has also focused on the synthesis and evaluation of quinoline carboxylic acids for their antibacterial properties. These studies contribute to the search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the importance of quinoline derivatives in developing new therapeutic options (Taguchi et al., 1992).

Safety and Hazards

“N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” is not intended for human or veterinary use. It is typically used for research purposes. Specific safety and hazard information is not available in the current literature.

将来の方向性

The future directions for research on “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” and similar quinoline derivatives are likely to focus on their potential therapeutic applications. Given their wide range of biological activities, these compounds are of significant interest in the field of medicinal chemistry .

特性

IUPAC Name |

N,N-diethyl-6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-5-27(6-2)24(28)21-15-26-22-12-9-18(25)14-20(22)23(21)31(29,30)19-10-7-17(8-11-19)13-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGLPNGEUXFYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)CC(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2572868.png)

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)

![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)

![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)

![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)

![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)